Dihydro Lafutidine chemical structure and properties
Dihydro Lafutidine chemical structure and properties
An In-Depth Technical Guide to Dihydro Lafutidine: Structure, Genesis, and Control
This technical guide provides a comprehensive analysis of Dihydro Lafutidine, a critical process-related impurity encountered during the synthesis of Lafutidine, a second-generation histamine H₂ receptor antagonist. For researchers, quality control analysts, and drug development professionals, understanding the formation, characterization, and control of such impurities is paramount for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).
Executive Summary
Dihydro Lafutidine is the saturated analogue of Lafutidine, distinguished by the reduction of a double bond within its butenyl side chain. It is not a metabolite but a manufacturing byproduct, primarily formed through the reductive action of certain reagents used in common synthetic routes to Lafutidine. Its presence in the final API is strictly controlled under international regulatory guidelines, such as those from the ICH, which mandate the identification and quantification of any single impurity present above a 0.1% threshold.[1] This guide delineates the chemical identity of Dihydro Lafutidine, elucidates its mechanism of formation, details analytical methods for its detection, and discusses synthetic strategies designed to mitigate its generation.
Chemical Identity and Structure
Dihydro Lafutidine's structure is highly similar to that of its parent compound, Lafutidine, with the key difference being the absence of the Z-configured double bond in the four-carbon chain linking the pyridinyl-oxy group and the acetamide nitrogen. This saturation results in a butyl chain, as opposed to a butenyl chain.
IUPAC Name: 2-((furan-2-ylmethyl)sulfinyl)-N-(4-((4-(piperidin-1-ylmethyl)pyridin-2-yl)oxy)butyl)acetamide[2]
The structural comparison is visualized below:
Caption: Structural comparison highlighting the saturated butyl chain in Dihydro Lafutidine versus the butenyl chain in Lafutidine.
Physicochemical Properties
As a pharmaceutical impurity, extensive experimental data on the physicochemical properties of isolated Dihydro Lafutidine is not widely published. However, key identifiers have been established, and a reference standard is commercially available for analytical purposes.[2]
| Property | Value | Source |
| CAS Number | 118288-14-5 | [2] |
| Molecular Formula | C₂₂H₃₁N₃O₄S | [2] |
| Molecular Weight | 433.57 g/mol | [2] |
| Appearance | Assumed to be a solid, similar to Lafutidine | Inferred |
| Solubility | Expected to have solubility profiles similar to Lafutidine in organic solvents | Inferred |
Genesis as a Process-Related Impurity
The formation of Dihydro Lafutidine is intrinsically linked to a specific step in the traditional synthesis of Lafutidine. The widely adopted Gabriel synthesis for preparing the primary amine intermediate often employs hydrazine hydrate in what is known as the Ing-Manske reaction.[1]
Mechanism of Formation
Hydrazine hydrate, while effective for cleaving the phthalimide group to yield the desired primary amine, also possesses reducing capabilities. This dual reactivity is the root cause of Dihydro Lafutidine formation. A precursor molecule containing the butenyl side chain is inadvertently reduced by hydrazine hydrate, saturating the double bond. This generates a "dihydro amine" intermediate alongside the intended unsaturated amine.[1] This mixture of intermediates then proceeds to the final condensation step, resulting in a final product contaminated with Dihydro Lafutidine, often at levels of 1.5-2.0%.[3]
The diagram below illustrates this critical side reaction.
Caption: Formation pathway of Dihydro Lafutidine during Lafutidine synthesis.
Mitigation Strategies in Synthesis
Given the challenges in removing Dihydro Lafutidine from the final product via purification—which often involves multiple recrystallization steps that significantly lower the overall yield—the most effective control strategy is to prevent its formation.[1][3] Modern synthetic approaches have focused on replacing the hydrazinolysis step. One successful alternative is the use of aminolysis with reagents such as hydroxylamine hydrochloride, which does not exhibit the same reducing potential, thereby yielding a much purer Lafutidine product free from the dihydro impurity.[1]
Analytical Characterization and Control
The separation and quantification of Dihydro Lafutidine from the Lafutidine API is a critical quality control step. Stability-indicating high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods are the industry standard for this purpose.[4][5]
High-Performance Liquid Chromatography (HPLC)
A robust reversed-phase HPLC method can effectively resolve Lafutidine from its dihydro impurity. The slight increase in hydrophobicity of Dihydro Lafutidine due to the saturated alkyl chain typically results in a slightly longer retention time on a C18 column compared to the parent drug.
Exemplary HPLC Protocol for Impurity Profiling
This protocol is a representative method synthesized from common practices in the field.[6]
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: Shiseido C18, 250mm x 4.6mm, 5µm particle size.
-
Mobile Phase: An isocratic mixture of Methanol and Acetonitrile (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/minute.
-
Detection: UV at 273 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Sample Preparation:
-
Prepare a stock solution of the Lafutidine sample (e.g., 200 µg/mL) in the mobile phase.
-
For validation and quantification, use a certified reference standard of Dihydro Lafutidine to prepare calibration standards and to spike the sample for accuracy and specificity assessments.
-
-
System Suitability: Ensure baseline resolution between the Lafutidine and Dihydro Lafutidine peaks is greater than 2.0. The tailing factor for the Lafutidine peak should be less than 1.5.
Summary of Analytical Conditions
| Parameter | Condition |
| Technique | Reversed-Phase HPLC |
| Column | C18 (e.g., Shiseido, 250mm x 4.6mm, 5µm) |
| Mobile Phase | Methanol / Acetonitrile (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 273 nm |
| Reference Standard | Required for positive identification and quantification[2] |
Toxicological and Regulatory Significance
The primary concern regarding Dihydro Lafutidine is not based on specific, documented pharmacological activity but on the fundamental principle of pharmaceutical purity and safety. Regulatory bodies like the International Council for Harmonisation (ICH) require that impurities in drug substances be identified, reported, and qualified.[1] For an impurity like Dihydro Lafutidine, which can be present at levels exceeding 1.5%, its impact on the safety profile of the drug must be considered.[3] The development of synthetic methods that avoid its formation is a direct response to the need to improve the clinical safety of Lafutidine.[1] To date, no independent pharmacological or toxicological studies on Dihydro Lafutidine have been published, as the industry focus remains on its elimination.
Conclusion
Dihydro Lafutidine serves as a quintessential example of a process-related impurity whose control is critical to modern pharmaceutical manufacturing. Its genesis is a direct consequence of a specific synthetic methodology, and its mitigation has driven process optimization and the adoption of cleaner chemical pathways. For scientists in drug development, the case of Dihydro Lafutidine underscores the importance of a holistic understanding of reaction mechanisms, not only to achieve the desired product but also to minimize the formation of structurally similar impurities. Robust analytical methods, validated with certified reference standards, remain the cornerstone of ensuring that the final Lafutidine API meets the stringent purity and safety standards required for patient use.
References
- Method for preparing lafutidine from hydroxylamine hydrochloride. CN103130782A.
- Process-related impurities and degradation-related impurities of lafutidine. (a) Blank preparation. (b) Standard preparation.
- Lafutidine - Safety D
-
Lafutidine. PubChem. National Center for Biotechnology Information. Available from: [Link].
- What is the mechanism of Lafutidine?
- Method for preparing lafutidine by virtue of aminolysis. CN102212060A.
- Development and validation of stability-indicating UPLC method for the determination of lafutidine and its impurities in bulk and pharmaceutical dosage form.
- Lafutidine (CAS 118288-08-7). Cayman Chemical.
- (Z)-Lafutidine ((Z)-FRG-8813). MedChemExpress.
- [Pharmacological and therapeutic properties of lafutidine (stogar and protecadin), a novel histamine H2 receptor antagonist with gastroprotective activity]. PubMed.
- Lafutidine Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
- Lafutidine (FRG-8813). MedChemExpress.
- Lafutidine. RayBiotech.
- Lafutidine, a newly developed antiulcer drug, elevates postprandial intragastric pH and increases plasma calcitonin gene-related peptide and somatostatin concentrations in humans: comparisons with famotidine. PubMed.
- Determination of lafutidine in human plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry: applic
- Lafutidine. Wikipedia.
- Exploring Lafutidine: A Deep Dive into Its Chemical Properties and Applic
- ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LAFUTIDINE IN TABLET DOSAGE FORM BY RP-HPLC.
- A stability-indicating high performance liquid chromatographic analytical method for the determination of Lafutidine in Tablet. Scholars Research Library.
- A Mass spectrum of Lafutidine in MS 1 and B MS 2 mode in ESI + ve mode.
- 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (NP0067931). NP-MRD.
- 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0000177).
- Dihydro Lafutidine. CymitQuimica.
- Lafutidine. Chemsrc.
- What is Lafutidine used for?
- Lafutidine - Safety D
- Feasibility study of supportive care using lafutidine, a histamine H2 receptor antagonist, to prevent gastrointestinal toxicity during chemotherapy for gastric cancer. PubMed.
- Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase.
- Lafutidine. BioCrick.
- Re‐Imagining Drug Discovery using Mass Spectrometry. Purdue University.
- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry.
- Identification by MS/MS of disulfides produced by a functional redox transition. PubMed.
Sources
- 1. CN103130782A - Method for preparing lafutidine from hydroxylamine hydrochloride - Google Patents [patents.google.com]
- 2. Lafutidine Dihydro Impurity - SRIRAMCHEM [sriramchem.com]
- 3. CN102212060A - Method for preparing lafutidine by virtue of aminolysis - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]


